molecular formula C20H18N6OS2 B237422 2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide

2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide

Cat. No. B237422
M. Wt: 422.5 g/mol
InChI Key: VMVPBFHQVOTICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of 2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide in lab experiments is its potential use in various research applications. However, one limitation is that the compound is not readily available and requires specialized synthesis methods.

Future Directions

There are many future directions for research on 2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide. One direction is to further study its potential use in cancer treatment, inflammation, and neurological disorders. Another direction is to develop more efficient synthesis methods to make the compound more readily available for research. Additionally, more studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide involves the reaction of 2-methylbenzoyl chloride and 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine in the presence of triethylamine and chloroform. The resulting product is then treated with thiourea to obtain the final compound.

Scientific Research Applications

2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide has been studied for its potential use in various research applications, including cancer treatment, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells. In inflammation research, it has been found to have anti-inflammatory properties. In neurological disorder research, it has been studied for its potential use in treating Alzheimer's disease.

properties

Product Name

2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide

Molecular Formula

C20H18N6OS2

Molecular Weight

422.5 g/mol

IUPAC Name

2-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methylcarbamothioyl]benzamide

InChI

InChI=1S/C20H18N6OS2/c1-12-5-3-4-6-16(12)17(27)22-19(28)21-11-14-7-9-15(10-8-14)18-25-26-13(2)23-24-20(26)29-18/h3-10H,11H2,1-2H3,(H2,21,22,27,28)

InChI Key

VMVPBFHQVOTICR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC(=S)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.